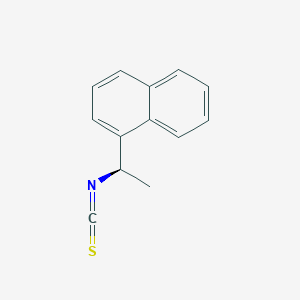

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

Overview

Description

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C13H11NS and a molecular weight of 213.30 . It is classified as a Dangerous Good for transport .

Synthesis Analysis

This compound is naturally derived from the naphthyl group .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyl group attached to an ethyl isothiocyanate group . This unique structure allows for the synthesis of novel compounds for medicinal chemistry, organic synthesis, and bioconjugation strategies.Chemical Reactions Analysis

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is stable in aqueous conditions and can be easily formed .Physical And Chemical Properties Analysis

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” has a molecular weight of 213.30 and a molecular formula of C13H11NS .Scientific Research Applications

Chirality Recognition

The compound has been used as a chirality recognizing reagent, particularly for the determination of enantiomeric purity of chiral amines by NMR. It exhibits properties that make it suitable for this purpose, including stability and formation ease in aqueous conditions (JeonDong Ju et al., 2000).

Reactivity Studies

A study on the reactivity of the S−Si and S−H bonds in certain ruthenium complexes with isothiocyanates, including 1-naphthyl isothiocyanate, demonstrated the formation of κ2S,S-dithiocarbamato complexes. This provides insights into the reactivity and interaction of these compounds, contributing to the understanding of their potential applications in various chemical processes (I. Kovacs et al., 2001).

Stereoinversion and Synthesis

(R)-1-(1-Naphthyl)ethanol, an essential chiral substrate for the synthesis of various compounds, can be obtained through stereoinversion of its S-isomer using whole cell biocatalysis with Candida parapsilosis. This demonstrates the role of (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate in facilitating stereoselective synthesis processes (S. Amrutkar et al., 2013).

Liquid Chromatography

The compound has been employed in high-performance liquid chromatography (HPLC) for the enantioseparation of bupropion, showcasing its utility in analytical chemistry for separating and analyzing enantiomers in pharmaceuticals (R. Bhushan & S. Batra, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(1R)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426818 | |

| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138617-82-0 | |

| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?

A1: this compound, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.

Q2: What are the advantages of using this compound and (S)-1-Phenylethyl isothiocyanate for this application?

A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.